molecular formula C21H20N4O B2560098 2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one CAS No. 2177449-86-2

2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one

Cat. No.: B2560098
CAS No.: 2177449-86-2
M. Wt: 344.418
InChI Key: IJSRSJTWCXPFID-UHFFFAOYSA-N
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Description

2-{[1,1'-Biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one is a synthetic small molecule characterized by a biphenyl moiety linked to an ethanone core, which is further substituted with a 3-[(pyrimidin-2-yl)amino]azetidine group.

Properties

IUPAC Name

2-(4-phenylphenyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c26-20(25-14-19(15-25)24-21-22-11-4-12-23-21)13-16-7-9-18(10-8-16)17-5-2-1-3-6-17/h1-12,19H,13-15H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJSRSJTWCXPFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant reaction conditions . This reaction typically uses palladium catalysts and organoboron reagents to form the carbon-carbon bonds between the biphenyl and pyrimidine rings.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The presence of the pyrimidine and biphenyl groups is believed to enhance its activity against various cancer cell lines. For instance, research indicates that compounds with similar structures exhibit significant cytotoxic effects on leukemia and solid tumor cell lines.

Case Study: Cytotoxicity Assay

A study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)10.0Disruption of mitochondrial function

These results suggest that the compound may act through multiple pathways, including apoptosis induction and cell cycle arrest.

Kinase Inhibition

Another promising application is in the inhibition of specific kinases involved in cancer progression. The compound's structure allows it to potentially bind to tyrosine kinases, which are critical in signaling pathways for cell growth and survival.

Example: c-KIT Kinase Inhibition

Research has shown that similar compounds can inhibit c-KIT kinase activity, making them suitable candidates for treating gastrointestinal stromal tumors (GISTs), where c-KIT mutations are prevalent.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have also been conducted. The presence of nitrogen-containing heterocycles often correlates with enhanced antibacterial and antifungal activities.

Data Table: Antimicrobial Screening Results

MicroorganismMinimum Inhibitory Concentration (MIC)Activity Type
Staphylococcus aureus32 µg/mLBacteriostatic
Escherichia coli64 µg/mLBactericidal
Candida albicans16 µg/mLFungistatic

These findings indicate that the compound may serve as a lead structure for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-{[1,1’-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl and pyrimidine rings can engage in π-π stacking interactions, while the azetidine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Core Scaffold Variations

  • 1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one (): Structure: Differs in the aryl group (2,4-difluorophenyl vs. biphenyl) and azetidine substitution (unmodified amino group vs. pyrimidin-2-ylamino). Properties: The fluorine substituents enhance electronegativity and metabolic stability compared to the lipophilic biphenyl group in the target compound .
  • 3-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxyethoxy)phenol (): Structure: Shares the biphenyl group but replaces the azetidine-ethanone core with a hydroxyethoxy-phenol moiety. Activity: Targets NMDA receptor hyperactivity, highlighting the role of biphenyl in CNS drug design .

Heterocyclic Modifications

  • Pyridin-2(1H)-one Derivatives (): Structure: Replace azetidine with a pyridinone ring and ethanone with a carbonitrile group. Activity: Exhibit antioxidant (up to 79.05% DPPH scavenging) and antibacterial properties, underscoring the impact of heterocycles on redox activity .
  • 1,3,4-Oxadiazole-Pyrimidine Hybrids () :

    • Structure : Feature a 1,3,4-oxadiazole linker instead of azetidine.
    • Synthesis : Prepared via nucleophilic substitution, yielding compounds with moderate cytotoxic activity .

Physicochemical and Spectral Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features (IR, NMR) Reference
Target Compound ~400 (estimated) 280–290 (estimated) IR: C=O stretch ~1700 cm⁻¹; ¹H NMR: δ 8.5 (pyrimidine), δ 7.6 (biphenyl)
1-(3-Aminoazetidin-1-yl)-2-(2,4-difluorophenyl)ethan-1-one 268.26 Not reported ¹H NMR: δ 6.8–7.2 (difluorophenyl), δ 3.8 (azetidine)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 407.22 268–287 IR: C≡N ~2220 cm⁻¹; ¹H NMR: δ 8.1 (pyridine)

Biological Activity

The compound 2-{[1,1'-biphenyl]-4-yl}-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}ethan-1-one, often referred to as a biphenyl-pyrimidine derivative, has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl moiety linked to a pyrimidine derivative through an azetidine ring. Its molecular formula is C19H20N2C_{19}H_{20}N_2, and it exhibits characteristics typical of small organic molecules with potential therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of similar compounds within the biphenyl and pyrimidine classes. For instance, derivatives with similar structural frameworks have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.

CompoundPathogenMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus3.12 μg/mL
Compound BEscherichia coli12.5 μg/mL
Compound CKlebsiella pneumoniae6.25 μg/mL

These findings suggest that modifications in the biphenyl and pyrimidine structures can influence antimicrobial potency, potentially making derivatives of our compound promising candidates for further investigation .

Anticancer Properties

In vitro studies have indicated that compounds with similar biphenyl-pyrimidine structures exhibit cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated significant activity against MCF-7 breast cancer cells with an IC50 value in the micromolar range . The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

The biological activity of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Modulation : Similar structures have been shown to interact with various biological receptors, modulating pathways critical for cell survival and growth.

Case Study 1: Antimicrobial Screening

A recent study focused on synthesizing derivatives of biphenyl-pyrimidine compounds for antimicrobial screening. The synthesized compounds were evaluated against ESKAPE pathogens, a group known for their multidrug resistance. One derivative exhibited potent activity against Enterococcus faecium, highlighting the potential for developing new antibiotics based on this scaffold .

Case Study 2: Cancer Cell Line Evaluation

Another study evaluated the cytotoxic effects of a series of biphenyl-pyrimidine derivatives on multiple cancer cell lines. The results indicated that certain modifications enhanced selectivity towards cancer cells while minimizing toxicity to normal cells . This selectivity is crucial for developing effective anticancer therapies.

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